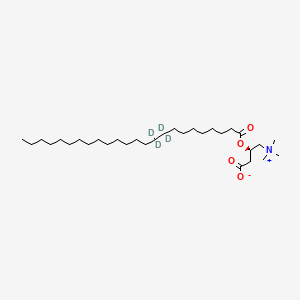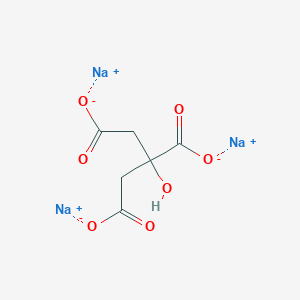
Citric acid (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Citric acid (trisodium) can be synthesized by neutralizing citric acid with sodium hydroxide. The process involves dissolving sodium hydroxide in water to prepare a 25%-30% solution, then slowly adding citric acid crystals to the sodium hydroxide solution while stirring to carry out a neutral reaction . The reaction is exothermic, and the heat generated is used to concentrate the solution. The mixture is then cooled to room temperature, allowing sodium citrate crystals to form. These crystals are separated by centrifugation and dried to obtain anhydrous trisodium citrate .
Industrial Production Methods
In industrial settings, citric acid (trisodium) is produced through solvent-out crystallization. This method involves preparing a solution of citric acid and a salt-forming agent, controlling the reaction temperature between 20°C to 30°C, and adjusting the pH to 7.5-9.0 . The solution is then filtered, and a solvent-out agent is added to crystallize the sodium citrate. The crystals are filtered and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Citric acid (trisodium) undergoes various chemical reactions, including neutralization, oxidation, and esterification . It can also form anhydrides, amides, and citrate-based siderophores .
Common Reagents and Conditions
Neutralization: Reacts with acids like hydrochloric acid to form citric acid and sodium chloride.
Oxidation: Can be oxidized by agents like potassium permanganate to form oxalic acid and acetic acid.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Major Products Formed
Neutralization: Citric acid and sodium chloride.
Oxidation: Oxalic acid and acetic acid.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Citric acid (trisodium) has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and as a chelating agent to bind metal ions.
Biology: Employed in cell culture media to maintain pH and as an anticoagulant in blood storage.
Medicine: Used in continuous renal replacement therapy as a regional citrate anticoagulation agent.
Mechanism of Action
Citric acid (trisodium) exerts its effects primarily through its ability to chelate calcium ions, preventing them from participating in the coagulation cascade . This property makes it an effective anticoagulant. Additionally, it acts as a buffering agent, neutralizing excess acid in the blood and urine, thereby raising the pH .
Comparison with Similar Compounds
Citric acid (trisodium) is often compared with other sodium salts of citric acid, such as monosodium citrate and disodium citrate . While all these compounds share similar properties, citric acid (trisodium) is unique in its higher alkalinity and buffering capacity . It is also more soluble in water compared to its counterparts .
Similar Compounds
- Monosodium citrate
- Disodium citrate
- Calcium citrate
- Citric acid
Properties
Molecular Formula |
C6H5Na3O7 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 |
InChI Key |
HRXKRNGNAMMEHJ-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



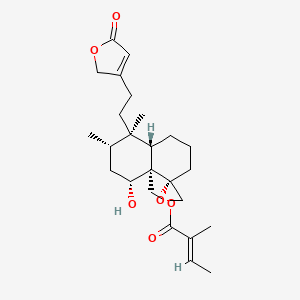

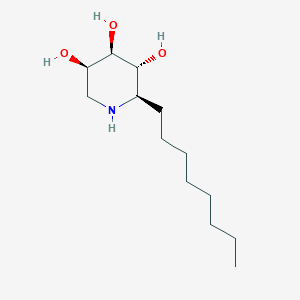
![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
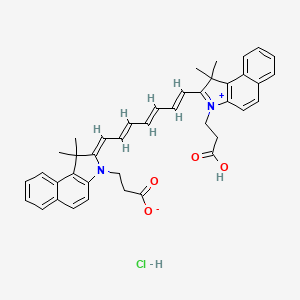
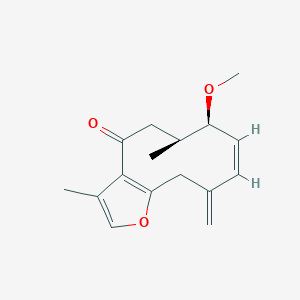

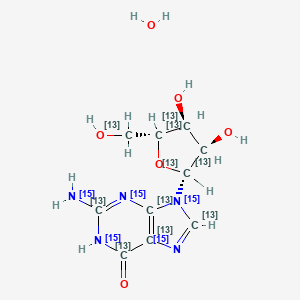
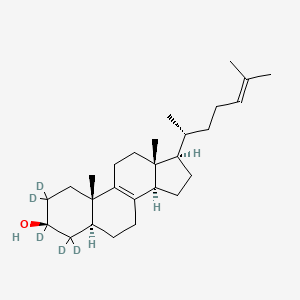
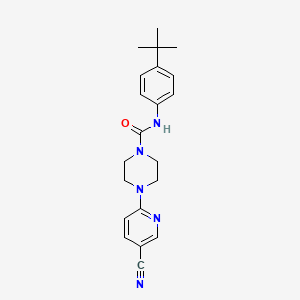
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
